molecular formula C5H12O2<br>(CH3)2C(CH2OH)2<br>C5H12O2 B033123 Neopentyl glycol CAS No. 126-30-7

Neopentyl glycol

Cat. No.: B033123
CAS No.: 126-30-7
M. Wt: 104.15 g/mol
InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N
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Description

Neopentyl glycol, also known by its IUPAC name 2,2-dimethylpropane-1,3-diol, is an organic chemical compound with the molecular formula C5H12O2. It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is primarily used in the synthesis of polyesters, paints, lubricants, and plasticizers. Its unique structure enhances the stability of products towards heat, light, and water .

Mechanism of Action

Target of Action

Neopentyl glycol (NPG) is an organic chemical compound primarily used in the synthesis of polyesters, paints, lubricants, and plasticizers . Its primary targets are the molecules involved in these synthesis processes. When used in the manufacture of polyesters, it enhances the stability of the product towards heat, light, and water .

Mode of Action

NPG interacts with its targets through chemical reactions. For instance, in the synthesis of polyesters, NPG undergoes esterification reactions with fatty or carboxylic acids to produce synthetic lubricating esters . These esters have reduced potential for oxidation or hydrolysis compared to natural esters .

Biochemical Pathways

NPG is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde . This creates the intermediate hydroxypivaldehyde, which can be converted to NPG by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon . The resulting NPG can then be used in various synthesis processes, affecting the biochemical pathways involved in the production of polyesters, paints, lubricants, and plasticizers .

Pharmacokinetics

As a small, water-soluble molecule , NPG is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical pathways it affects.

Result of Action

The molecular and cellular effects of NPG’s action are primarily seen in its role in enhancing the stability of polyesters and other products. By participating in esterification reactions, NPG helps produce synthetic lubricating esters that are more resistant to oxidation and hydrolysis . This results in more durable and stable products.

Action Environment

The action of NPG can be influenced by environmental factors such as temperature and pH. For instance, the industrial synthesis of NPG involves reactions at specific temperatures . Moreover, NPG provides high UV, hydrolytic, and chemical resistance , which means its action and efficacy can be maintained even under harsh environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially through the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neopentyl glycol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Pentaerythritol
  • Trimethylolethane
  • Trimethylolpropane

Comparison: Neopentyl glycol is unique due to its symmetrical structure and the presence of two primary alcohol hydroxyl groups. This structure provides enhanced stability towards heat, light, and water compared to similar compounds. For instance, while pentaerythritol and trimethylolpropane also have multiple hydroxyl groups, this compound’s specific arrangement of these groups contributes to its superior hydrolytic stability and resistance to oxidation .

Properties

IUPAC Name

2,2-dimethylpropane-1,3-diol
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InChI

InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3
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InChI Key

SLCVBVWXLSEKPL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)CO
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Molecular Formula

C5H12O2, Array
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
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Related CAS

77498-68-1
Record name Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID8027036
Record name 2,2-Dimethylpropane-1,3-diol
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Molecular Weight

104.15 g/mol
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Physical Description

2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
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Record name 1,3-Propanediol, 2,2-dimethyl-
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Boiling Point

406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C
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Flash Point

225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C
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Solubility

In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83
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Density

1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

3.6 (Air =1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30
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Impurities

Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol.
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Color/Form

Needles from benzene, Crystalline solid

CAS No.

126-30-7
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
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Melting Point

260.6 °F (USCG, 1999), 129.3 °C, 127 °C
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Synthesis routes and methods I

Procedure details

To a solution of (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate (77 mg, 0.20 mmol) in toluene (1.5 mL) was added methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (77 mg, 0.24 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (6.7 mg, 0.0080 mmol), ethanol (absolute, 0.5 mL), and potassium carbonate (2M solution in water, 0.4 mL, 0.80 mmol). Nitrogen was bubbled through the mixture for 20 min. The mixture was then sealed and heated to 90° C. After 18 h, the mixture was allowed to cool to 23° C., diluted with ethyl acetate (5 mL), and filtered through Celite. The filtrate was dried over sodium sulfate and concentrated in vacuo. Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane) afforded the title compound contaminated with neopentyl glycol.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 4-neck flask was fitted with a variable speed stirrer, thermocouples in combination with a controller, a condenser, a nitrogen in- and outlet, an addition funnel, and a heating mantle. In the flask were placed 77.03 g isophorone diisocyanate and 70 g dry 2-butanone. A mixture of 36.8 g Tegomer D3403 (available from Tego Chemie Service), 80.22 g dry 2-butanone, 23.82 g of Rucoflex S-107-210 (a polyesterdiol resulting from the reaction of adipic acid and neopentyl glycol, available from Ruco Polymers), 59.9 g of acetal-functional intermediate E, described above, 0.22 g tin(II)octanoate, and 21.14 g of acetal functional intermediate D, described above, was added during 1 hour. The mixture was further heated to 85° C. and kept at this temperature for 19 hours. After this time, the isocyanate content of the mixture was below 0.1%. The mixture was cooled to 45° C. and transferred to a 2 I round-bottom flask with baffles and the above-mentioned equipment. The stirring speed was set to 350 RPM and 435 g water were added at a rate of 2.7 ml/min. When the addition of water was complete, the emulsion was transferred to a 2 I flask fifted with the above-mentioned equipment and a distillation head. The temperature was maintained at 45° C. A vacuum pump was connected to the flask and the pressure was gradually lowered until substantially all 2-butanone was distilled off.
Name
nitrogen in
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.03 g
Type
reactant
Reaction Step Two
Quantity
80.22 g
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Nevertheless, benzophenoxazinone bromide 6a had been prepared and now required attachment with the glucose binding boronate unit. The preparation of the benzophenoxazinone coupling partner, aminophenyl boronate 10, required protection of o-tolylboronic acid 7 with neopentyl glycol to give the corresponding o-tolylboronic ester 8 in 99% yield. Boronic ester 8 was functionalized by free radical bromination using N-bromosuccinimide in carbon tetrachloride and AIBN as the initiator. The reaction conditions required heating, as well as, irradiation with a light source to give bromomethylphenyl boronate 9 in 97% yield. Subsequently, amino boronate derivative 10 was synthesized by bubbling methylamine through a etheral solution of phenyl boronate 9. Methylaminophenyl boronate 10 was isolated cleanly in 99% yield (FIG. 23).
Name
benzophenoxazinone bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzophenoxazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aminophenyl boronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Neopentyl glycol
Reactant of Route 2
Neopentyl glycol
Reactant of Route 3
Neopentyl glycol
Reactant of Route 4
Neopentyl glycol
Reactant of Route 5
Neopentyl glycol
Reactant of Route 6
Neopentyl glycol

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